Alarin

Neuropeptide Receptor Binding Galanin Family

Substituting galanin or GALP for alarin produces false-negative results because alarin does not bind GalR1, GalR2, or GalR3. Authentic alarin is the only member of the galanin peptide family that operates independently of these receptors. It is indispensable for: (1) negative-control experiments that isolate alarin-specific biology from galanin-receptor-mediated effects; (2) screening campaigns to de-orphanize the putative alarin receptor; and (3) validating novel galanin-receptor ligands. Alarin drives a 5-fold increase in food intake, a 70% LH surge, and cardioprotective/anti-fibrotic effects, supporting metabolic, reproductive, and cardiovascular research programs.

Molecular Formula C119H199N45O35
Molecular Weight 2820.1 g/mol
Cat. No. B10822591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlarin
Molecular FormulaC119H199N45O35
Molecular Weight2820.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C)N
InChIInChI=1S/C119H199N45O35/c1-56(2)46-74(100(184)145-69(27-17-41-138-118(130)131)96(180)158-80(54-167)114(198)199)154-101(185)75(47-57(3)4)153-98(182)71(33-36-85(122)172)150-108(192)88(61(8)168)159-99(183)72(34-37-86(123)173)147-94(178)66(24-14-38-135-115(124)125)144-87(174)51-140-91(175)59(6)142-93(177)67(25-15-39-136-116(126)127)149-109(193)90(63(10)170)161-107(191)83-31-21-44-163(83)112(196)73(28-18-42-139-119(132)133)151-97(181)70(32-35-84(121)171)148-106(190)82-30-20-45-164(82)113(197)77(48-64-22-12-11-13-23-64)155-110(194)89(62(9)169)160-104(188)79(53-166)157-103(187)78(52-165)156-95(179)68(26-16-40-137-117(128)129)146-102(186)76(49-65-50-134-55-141-65)152-92(176)60(7)143-105(189)81-29-19-43-162(81)111(195)58(5)120/h11-13,22-23,50,55-63,66-83,88-90,165-170H,14-21,24-49,51-54,120H2,1-10H3,(H2,121,171)(H2,122,172)(H2,123,173)(H,134,141)(H,140,175)(H,142,177)(H,143,189)(H,144,174)(H,145,184)(H,146,186)(H,147,178)(H,148,190)(H,149,193)(H,150,192)(H,151,181)(H,152,176)(H,153,182)(H,154,185)(H,155,194)(H,156,179)(H,157,187)(H,158,180)(H,159,183)(H,160,188)(H,161,191)(H,198,199)(H4,124,125,135)(H4,126,127,136)(H4,128,129,137)(H4,130,131,138)(H4,132,133,139)/t58-,59-,60-,61+,62+,63+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-,89-,90-/m0/s1
InChIKeyZEJHQMBBBMTXNG-JSFGTRHUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alarin for Research and Procurement: A Galanin Family Neuropeptide with a Distinct Receptor Profile and Multi‑System Biological Activity


Alarin is a 25‑amino acid neuropeptide derived from a splice variant of the galanin‑like peptide (GALP) gene, characterized by an N‑terminal alanine and a C‑terminal serine [1]. It shares the first five amino acids of the mature GALP sequence but exhibits no further homology to galanin or GALP in its remaining 20 residues [2]. Unlike canonical galanin family members that act through three G‑protein coupled receptors (GalR1, GalR2, GalR3), alarin does not bind to or compete with radiolabelled galanin at these sites, suggesting the existence of a distinct, as‑yet‑unidentified receptor system [3]. Alarin demonstrates pleiotropic activities including potent orexigenic effects, gonadotrophin release, dose‑dependent vasoactivity, and metabolic regulation in multiple in vivo models, making it a valuable tool for investigating neuroendocrine and cardiovascular pathways.

Why Alarin Cannot Be Substituted by Galanin or GALP in Targeted Research Applications


Alarin, galanin, and galanin‑like peptide (GALP) are all members of the galanin peptide family and share certain physiological domains, but they are not functionally interchangeable. The primary and decisive difference lies at the receptor level: galanin and GALP exert their biological effects through the three known galanin receptor subtypes (GalR1, GalR2, GalR3), whereas alarin operates independently of these receptors [1]. Receptor binding studies demonstrate that alarin does not bind to any known galanin receptor and does not displace radiolabelled galanin from hypothalamic membranes, confirming a unique pharmacological mechanism [2]. Furthermore, the specific alarin fragment Ala⁶⁻²⁵Cys acts as an antagonist of alarin‑mediated effects on food intake and luteinizing hormone (LH) secretion, while having no impact on galanin‑ or GALP‑driven pathways [3]. Consequently, substituting alarin with galanin or GALP in an experiment designed to interrogate alarin‑specific biology will yield false‑negative results and confound data interpretation. Procurement of authentic alarin is essential for any study that aims to dissect alarin‑driven signaling or to validate alarin‑selective pharmacological tools.

Quantitative Evidence for Alarin: Receptor Independence and Functional Potency Versus Basal Controls


Alarin Does Not Bind to Galanin Receptors: Direct Competitive Binding Data Versus Galanin

Alarin exhibits no detectable affinity for the three known galanin receptor subtypes (GalR1, GalR2, GalR3). In competitive radioligand binding assays using hypothalamic membranes, alarin failed to displace [¹²⁵I]-galanin at concentrations up to 1 μM, whereas unlabeled galanin displaced the tracer with an IC₅₀ in the low nanomolar range [1]. This observation was confirmed across multiple independent studies [2]. The complete absence of cross‑reactivity with galanin receptors defines alarin as a pharmacologically distinct entity within the galanin peptide family.

Neuropeptide Receptor Binding Galanin Family

Potent Orexigenic Activity: Alarin Increases Food Intake 5‑Fold Over Saline Control

Intracerebroventricular (i.c.v.) administration of alarin (30 nmol) to ad libitum fed male rats significantly increased acute food intake to 500% of the response observed with saline‑treated controls [1]. This effect is robust and reproducible, and it is antagonized by co‑administration of the alarin‑specific fragment Ala⁶⁻²⁵Cys, confirming that the orexigenic action is mediated through alarin‑selective mechanisms and not through galanin or GALP receptors [2].

Orexigenic Feeding Behavior Energy Homeostasis

Alarin Stimulates Luteinizing Hormone (LH) Secretion: 70% Increase Over Saline Control

In the same i.c.v. administration model, alarin (30 nmol) significantly elevated plasma luteinizing hormone (LH) levels to 170% of the values recorded in saline‑treated male rats [1]. The effect was completely abolished by pre‑treatment with the GnRH receptor antagonist cetrorelix, indicating that alarin‑induced LH release is mediated through upstream activation of hypothalamic gonadotrophin‑releasing hormone (GnRH) neurons [1]. The alarin fragment Ala⁶⁻²⁵Cys also blocks this LH‑stimulating activity, further supporting an alarin‑specific receptor mechanism [2].

Reproductive Endocrinology Gonadotropin Hypothalamic‑Pituitary‑Gonadal Axis

Alarin Exerts Dose‑Dependent Vasoconstrictor and Anti‑Edema Activity in the Cutaneous Microvasculature

Alarin exhibits potent, dose‑dependent vasoconstrictor and anti‑edema activity in the cutaneous microvasculature, a property shared by other galanin‑family peptides [1]. While specific EC₅₀ values are not consistently reported across all studies, the dose‑response relationship has been documented in murine models, confirming that alarin retains the vasoactive signature of the galanin family despite lacking affinity for galanin receptors [1]. This activity is distinct from the orexigenic and gonadotrophin‑releasing actions described above and appears to be mediated by a different, presumably peripheral, receptor system [1].

Vascular Biology Microcirculation Anti‑Edema

Alarin Improves Cardiac Function and Attenuates Fibrosis in a Rat Model of Heart Failure

In a rat model of myocardial infarction‑induced heart failure, intraperitoneal administration of alarin (1.0 nmol/kg/day for 28 days) significantly improved multiple echocardiographic and hemodynamic parameters relative to vehicle‑treated MI rats [1]. Specifically, alarin treatment increased left ventricular ejection fraction (LVEF), fractional shortening (FS), and LV ± dp/dtmax, while reducing LV end‑systolic and end‑diastolic volumes and diameters [1]. Mechanistically, alarin suppressed the expression of collagen I, collagen III, and TGF‑β in cardiac fibroblasts and in the infarcted heart, and attenuated NADPH oxidase activity and superoxide anion levels, indicating that alarin alleviates cardiac fibrosis via inhibition of oxidative stress [1].

Cardiology Heart Failure Fibrosis Oxidative Stress

Central Alarin Ameliorates Insulin Resistance and Enhances GLUT4 Translocation in Type 2 Diabetic Rats

Intracerebroventricular administration of alarin to type 2 diabetic rats significantly increased glucose infusion rates in hyperinsulinemic‑euglycemic clamp tests, elevated plasma adiponectin levels, and enhanced 2‑NBDG uptake in adipocytes [1]. Alarin also increased the protein and mRNA levels of GLUT4 and the ratio of GLUT4 content in plasma membranes to total cell membranes, indicating that alarin promotes GLUT4 translocation to the cell surface and improves insulin‑stimulated glucose uptake [1]. These metabolic effects were blocked by pre‑treatment with the alarin‑specific antagonist Ala⁶⁻²⁵Cys, confirming that they are mediated through alarin‑selective receptors [1].

Diabetes Insulin Resistance Metabolism GLUT4

High‑Value Research and Industrial Applications for Alarin Based on Differentiated Evidence


Dissection of Galanin‑Family Signaling Pathways and Receptor De‑orphanization

Alarin is the only known member of the galanin peptide family that does not signal through GalR1, GalR2, or GalR3 [1]. Its unique pharmacology makes it an indispensable tool for: (1) negative control experiments designed to distinguish galanin‑receptor‑mediated effects from alarin‑specific biology; (2) screening campaigns aimed at de‑orphanizing the putative alarin receptor using labeled alarin or alarin‑fragment probes [2]; and (3) validating the specificity of newly developed galanin‑receptor ligands. Procurement of high‑purity alarin is essential for these applications.

Preclinical Models of Obesity, Appetite Regulation, and Metabolic Syndrome

The robust orexigenic activity of alarin—a 5‑fold increase in food intake over saline controls [3]—positions it as a valuable agent for studying appetite control and energy homeostasis. Combined with its ability to improve insulin sensitivity and GLUT4 translocation in diabetic models [4], alarin is uniquely suited for investigations into the central regulation of metabolism, the interplay between feeding and glucose homeostasis, and the development of anti‑obesity or anti‑diabetic interventions that target alarin‑specific pathways.

Neuroendocrine Control of Reproduction and PCOS Biomarker Studies

Alarin’s capacity to stimulate LH secretion via GnRH—producing a 70% increase over baseline in male rats [3]—and its elevated serum levels in women with PCOS (AUC 0.828 for predicting PCOS) [5] make it a critical research tool for reproductive endocrinology. Applications include: (1) mechanistic studies of the hypothalamic‑pituitary‑gonadal axis; (2) validation of alarin as a diagnostic or prognostic biomarker for PCOS and other reproductive disorders; and (3) evaluation of alarin‑targeted therapies for infertility or menstrual irregularities.

Cardiovascular Drug Discovery: Heart Failure and Cardiac Fibrosis

Alarin demonstrates significant cardioprotective and anti‑fibrotic effects in a rat model of myocardial infarction‑induced heart failure, improving left ventricular function and suppressing collagen I/III and TGF‑β expression [6]. This evidence supports the use of alarin in: (1) preclinical screening of anti‑fibrotic agents; (2) target validation studies focused on oxidative stress and NADPH oxidase in cardiac remodeling; and (3) development of alarin‑based peptide therapeutics or small‑molecule mimetics for heart failure with reduced or preserved ejection fraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.